Superior Overall Survival and Complete Response Rate vs. Entrectinib in a Matching-Adjusted Indirect Comparison
A matching-adjusted indirect comparison (MAIC) of larotrectinib and entrectinib clinical trial data demonstrated a significantly longer median overall survival (OS) for larotrectinib. The analysis included 117 patients from larotrectinib trials and 74 from entrectinib trials [1]. This indicates a potential survival advantage for larotrectinib over entrectinib in patients with TRK fusion-positive cancers.
| Evidence Dimension | Median Overall Survival (OS) |
|---|---|
| Target Compound Data | Significantly longer |
| Comparator Or Baseline | Entrectinib (Rozlytrek) |
| Quantified Difference | p < 0.05 |
| Conditions | Matching-adjusted indirect comparison (MAIC) of data from phase 1/2 clinical trials (LOXO-TRK-14001, SCOUT, NAVIGATE for larotrectinib; ALKA-372-001, STARTRK-1, STARTRK-2 for entrectinib). |
Why This Matters
This survival advantage is a critical factor for clinical trial design and therapeutic selection, directly impacting patient outcomes.
- [1] Garcia-Foncillas J, et al. Indirect Treatment Comparison of Larotrectinib versus Entrectinib in Treating Patients with TRK Gene Fusion Cancers. Cancers (Basel). 2022;14(7):1793. View Source
